molecular formula C18H22N2O4S B12188915 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B12188915
M. Wt: 362.4 g/mol
InChI Key: MGQBASJRSSPROB-UHFFFAOYSA-N
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Description

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the hexanoic acid moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and methoxyphenyl group can participate in binding interactions, while the hexanoic acid moiety can influence the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-methyl-1,3-thiazole: Shares the thiazole and methoxyphenyl groups but lacks the hexanoic acid moiety.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the methoxyphenyl group.

    6-Aminohexanoic acid: Features the hexanoic acid moiety but lacks the thiazole and methoxyphenyl groups.

Uniqueness

6-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, methoxyphenyl group, and hexanoic acid moiety allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

6-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-12-16(17(23)19-10-5-3-4-9-15(21)22)25-18(20-12)13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,23)(H,21,22)

InChI Key

MGQBASJRSSPROB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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